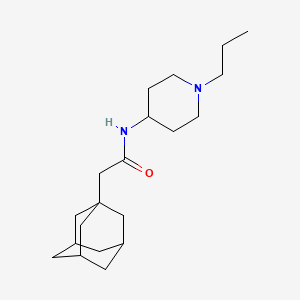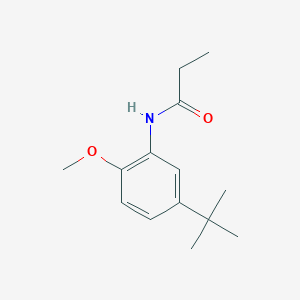
2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide, also known as AP-89, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Mecanismo De Acción
2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide exerts its effects through its interaction with the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including the regulation of ion channels and the release of neurotransmitters. By binding to this receptor, 2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide can modulate these processes and alter neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide has a variety of biochemical and physiological effects. For example, it has been found to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for Parkinson's disease. Additionally, 2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in cellular processes. However, one limitation of 2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide is its relatively low yield in the synthesis process, which can make it expensive and difficult to obtain in large quantities for use in experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could explore the mechanisms underlying 2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide's anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Finally, research could focus on developing more efficient methods for synthesizing 2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide, which would make it more widely available for use in experiments.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its effects on the central nervous system. Studies have shown that 2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide has a high affinity for the sigma-1 receptor, which is involved in regulating neuronal activity. This suggests that 2-(1-adamantyl)-N-(1-propyl-4-piperidinyl)acetamide may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-2-5-22-6-3-18(4-7-22)21-19(23)14-20-11-15-8-16(12-20)10-17(9-15)13-20/h15-18H,2-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEJGTUKIDLAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4433166.png)





![2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4433213.png)

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4433226.png)

![1-[2-(4-chloro-3-methylphenoxy)butanoyl]piperidine](/img/structure/B4433248.png)

![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B4433276.png)
